Doxazosin Mesylate: A Review of Its Pharmacological and Pharmaceutical Profile
Doxazosin mesylate is a long-acting quinazoline derivative belonging to the alpha-1 adrenergic receptor antagonist class. Marketed under brand names including Cardura® and Doxadura®, it is clinically approved for the management of hypertension and symptomatic benign prostatic hyperplasia (BPH). As a mesylate salt formulation, it offers enhanced solubility and bioavailability compared to the free base. Doxazosin exerts its therapeutic effects through selective blockade of postsynaptic α1-adrenoceptors, leading to peripheral vasodilation in the cardiovascular system and relaxation of smooth muscle in the prostate and bladder neck. Available in immediate-release (IR) and extended-release (GITS) formulations, it provides flexible dosing regimens. This review comprehensively examines its molecular properties, mechanism of action, pharmacokinetic behavior, clinical applications, and safety considerations based on current scientific evidence.
Chemical Structure and Physicochemical Properties
Doxazosin mesylate is chemically designated as 1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-(1,4-benzodioxan-2-ylcarbonyl) piperazine methanesulfonate. Its molecular formula is C23H25N5O5·CH4O3S with a molecular weight of 547.58 g/mol. The compound features a quinazoline core linked to a piperazine ring and a benzodioxan moiety, which confers specificity for α1-adrenoceptors. The mesylate salt formation significantly improves aqueous solubility (approximately 0.8 mg/mL in water at 25°C) compared to the poorly soluble free base, enhancing dissolution and gastrointestinal absorption. Doxazosin exhibits pH-dependent solubility, with increased solubility in acidic environments. It is a white to off-white crystalline powder with a melting point of approximately 285°C (with decomposition). The compound demonstrates lipophilic characteristics, reflected in its logP value of 2.2, facilitating membrane permeability. These properties influence formulation development, with the immediate-release tablet requiring disintegrants like sodium starch glycolate for rapid dissolution, while the GITS formulation employs osmotic push-pull technology for controlled release. Stability studies indicate that doxazosin mesylate is sensitive to light and oxidation, necessitating protective packaging.

Mechanism of Action and Pharmacodynamics
Doxazosin selectively antagonizes α1-adrenergic receptors, particularly the α1A and α1D subtypes prevalent in vascular smooth muscle and prostatic stroma. In hypertension management, it competitively inhibits norepinephrine binding to vascular α1-receptors, suppressing calcium ion influx through voltage-gated channels. This blockade reduces intracellular calcium mobilization, causing relaxation of arterial and venous smooth muscle. The resultant vasodilation decreases peripheral vascular resistance without significantly affecting cardiac output or heart rate at therapeutic doses. For benign prostatic hyperplasia, doxazosin antagonizes α1A-adrenoceptors in the prostate capsule, bladder neck, and urethra, relaxing smooth muscle tone and reducing bladder outlet obstruction. Pharmacodynamic studies demonstrate dose-dependent reductions in systolic and diastolic blood pressure, with maximal effects occurring 2-6 hours post-dose for IR formulations. The drug exhibits functional uroselectivity at standard doses due to higher receptor density in genitourinary tissues compared to vasculature. Notably, doxazosin improves lipid profiles by reducing total cholesterol (5-10%), low-density lipoprotein (LDL), and triglycerides while increasing high-density lipoprotein (HDL) levels, potentially benefiting cardiovascular risk in hypertensive patients. Unlike non-selective alpha-blockers, it minimally affects α2-receptors, preserving negative feedback regulation of norepinephrine release and reducing reflex tachycardia.
Pharmacokinetics and Metabolism
Doxazosin displays linear pharmacokinetics within the therapeutic dose range (1-16 mg daily). Oral bioavailability is approximately 65% for the immediate-release formulation due to first-pass metabolism, with peak plasma concentrations (Cmax) achieved in 2-3 hours. Food delays absorption but does not significantly alter total bioavailability. The extended-release GITS formulation produces more stable plasma concentrations with reduced Cmax fluctuations. Doxazosin is extensively protein-bound (98%), primarily to albumin and α1-acid glycoprotein, with a volume of distribution of 1.0 L/kg. The drug undergoes extensive hepatic metabolism via cytochrome P450 enzymes, predominantly CYP3A4 and CYP2D6, producing O-desmethyl and hydroxyphenyl derivatives as major metabolites. The O-desmethyl metabolite retains about 10-20% of the parent drug's pharmacological activity. Systemic clearance ranges from 1.5-2.7 mL/min/kg. Elimination follows biphasic kinetics with a terminal half-life of 22 hours, enabling once-daily dosing. Excretion occurs primarily via feces (63%) with minor renal elimination (9%), necessitating minimal dose adjustment in renal impairment but requiring caution in hepatic dysfunction. Pharmacokinetic alterations occur with CYP3A4 inhibitors (e.g., ketoconazole increases AUC by 40%) and inducers (e.g., rifampin decreases Cmax by 30%). The pharmacokinetic profile of doxazosin GITS shows reduced diurnal variation and 18% lower peak-to-trough fluctuation compared to IR formulations.
Clinical Applications and Therapeutic Uses
Doxazosin is FDA-approved for hypertension management as monotherapy or in combination with diuretics, beta-blockers, calcium channel blockers, or ACE inhibitors. Clinical trials demonstrate dose-dependent systolic/diastolic blood pressure reductions of 10-15/5-10 mmHg at 4-16 mg daily doses. In the ALLHAT trial, doxazosin showed comparable antihypertensive efficacy to chlorthalidone but increased cardiovascular events when used as first-line therapy in high-risk patients, establishing its current role primarily as add-on treatment. For moderate-to-severe benign prostatic hyperplasia, doxazosin significantly improves International Prostate Symptom Scores (IPSS) by 30-45% and increases peak urinary flow rates by 1.5-3.0 mL/sec versus placebo. The MTOPS trial established its efficacy in delaying BPH progression, particularly when combined with 5α-reductase inhibitors in patients with prostate volumes >25mL. Off-label applications include management of ureteral calculus expulsion (by relaxing ureteral smooth muscle), adjunctive treatment of pheochromocytoma, and Raynaud's phenomenon. The extended-release formulation offers improved tolerability with lower incidence of orthostatic hypotension. Standard dosing initiates at 1mg daily (IR) or 4mg daily (GITS) for hypertension, and 1mg daily for BPH, with gradual up-titration over weeks to minimize first-dose effects. Maximum recommended doses are 16mg daily for hypertension and 8mg daily for BPH.
Adverse Effects and Safety Profile
The most common adverse reactions involve the cardiovascular system, including dizziness (15-19%), orthostatic hypotension (0.3-19%), and syncope (0.7-1%), particularly during initial dosing or rapid dose escalation. The "first-dose phenomenon" – characterized by symptomatic hypotension within 90 minutes of initial administration – necessitates starting therapy at 1mg at bedtime. Other frequent adverse effects include headache (10-14%), fatigue (8-12%), and nasal congestion (3-6%). In BPH patients, doxazosin demonstrates superior sexual function profile compared to 5α-reductase inhibitors, with minimal impact on libido and erectile function. Postmarketing surveillance reports rare but serious adverse events including priapism, intraoperative floppy iris syndrome (requiring ophthalmic surgeon notification before cataract surgery), and hepatic enzyme elevations. Drug interactions require vigilance, particularly with phosphodiesterase-5 inhibitors (additive hypotension), CYP3A4 inhibitors (increased doxazosin exposure), and other antihypertensives. Contraindications include hypersensitivity to quinazolines and concomitant use with strong CYP3A4 inhibitors in patients with hepatic impairment. Black box warnings address the risk of hypotension in coronary bypass surgery patients. Regular blood pressure monitoring, gradual dose titration, and patient education regarding orthostatic precautions remain essential for safe administration.
Literature References
- Wilde MI, Fitton A, Sorkin EM. Doxazosin. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in mild or moderate hypertension. Drugs. 1993;45(4):525-551. doi:10.2165/00003495-199345040-00006
- Chapple CR. Selective alpha-1-adrenoceptor antagonists in the treatment of benign prostatic hyperplasia: past, present and future. Br J Urol. 1996;78(5):737-747. doi:10.1046/j.1464-410x.1996.00213.x
- ALLHAT Officers and Coordinators. Major outcomes in high-risk hypertensive patients randomized to angiotensin-converting enzyme inhibitor or calcium channel blocker vs diuretic: The Antihypertensive and Lipid-Lowering Treatment to Prevent Heart Attack Trial (ALLHAT). JAMA. 2002;288(23):2981-2997. doi:10.1001/jama.288.23.2981
- McConnell JD, Roehrborn CG, Bautista OM, et al. The long-term effect of doxazosin, finasteride, and combination therapy on the clinical progression of benign prostatic hyperplasia. N Engl J Med. 2003;349(25):2387-2398. doi:10.1056/NEJMoa030656
- Kumar VL, Dewan S. The efficacy and safety of doxazosin in the treatment of benign prostatic hyperplasia. Expert Opin Pharmacother. 2001;2(11):1847-1855. doi:10.1517/14656566.2.11.1847